molecular formula C14H20N2O2 B267512 N-(sec-butyl)-4-(propionylamino)benzamide

N-(sec-butyl)-4-(propionylamino)benzamide

Cat. No. B267512
M. Wt: 248.32 g/mol
InChI Key: XAECELFTTFHQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-(propionylamino)benzamide, also known as Bupivacaine, is a local anesthetic that is widely used in medical practice. It is a long-acting anesthetic that blocks nerve impulses by inhibiting sodium ion influx into nerve cells, thereby preventing the initiation and conduction of nerve impulses. Bupivacaine is commonly used for regional anesthesia, such as epidural, spinal, and peripheral nerve blocks, and is also used in pain management.

Mechanism of Action

N-(sec-butyl)-4-(propionylamino)benzamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the influx of sodium ions and the subsequent depolarization of the cell membrane. This inhibits the initiation and conduction of nerve impulses, resulting in anesthesia and analgesia.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-(propionylamino)benzamide has both local and systemic effects. Locally, it produces anesthesia and analgesia by blocking nerve impulses in the affected area. Systemically, it can cause cardiovascular and central nervous system effects, such as hypotension, bradycardia, and seizures.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-4-(propionylamino)benzamide is a commonly used local anesthetic in laboratory experiments due to its long-acting properties and low toxicity. However, it can be difficult to control the dose and duration of anesthesia, which can affect the results of the experiment.

Future Directions

1. Development of new formulations of bupivacaine with improved pharmacokinetic properties.
2. Investigation of the use of bupivacaine in combination with other drugs for enhanced pain management.
3. Exploration of the potential use of bupivacaine in the treatment of other conditions, such as epilepsy and depression.
4. Investigation of the effects of bupivacaine on different types of nerve fibers and receptors.
5. Development of new methods for the delivery of bupivacaine, such as transdermal patches and sustained-release formulations.

Synthesis Methods

N-(sec-butyl)-4-(propionylamino)benzamide is synthesized by reacting 4-chlorobenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-chlorobenzamide, which is then reacted with propionic anhydride to form N-(sec-butyl)-4-(propionylamino)benzamide. The final product is purified by recrystallization.

Scientific Research Applications

N-(sec-butyl)-4-(propionylamino)benzamide has been extensively studied in the field of anesthesia and pain management. It has been used in various surgical procedures, such as cesarean section, orthopedic surgery, and abdominal surgery. N-(sec-butyl)-4-(propionylamino)benzamide has also been used in the treatment of chronic pain, such as neuropathic pain and cancer pain.

properties

Product Name

N-(sec-butyl)-4-(propionylamino)benzamide

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-butan-2-yl-4-(propanoylamino)benzamide

InChI

InChI=1S/C14H20N2O2/c1-4-10(3)15-14(18)11-6-8-12(9-7-11)16-13(17)5-2/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

XAECELFTTFHQEY-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

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